molecular formula C10H12BrNS B1486543 6-bromo-N-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine CAS No. 1156177-19-3

6-bromo-N-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

Cat. No. B1486543
CAS RN: 1156177-19-3
M. Wt: 258.18 g/mol
InChI Key: ADMWZOCUPSQHDJ-UHFFFAOYSA-N
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Description

“6-bromo-N-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine” is a chemical compound with the CAS Number: 1156177-19-3 . It has a molecular weight of 258.18 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC Name of the compound is 6-bromo-N-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine . The InChI Code is 1S/C10H12BrNS/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-3,6,9,12H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.18 . It is stored at room temperature and is in liquid form .

Scientific Research Applications

Chromophore Synthesis and Analysis

  • Synthesis and Structural Analysis : The compound has been utilized in the synthesis of 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones through ring contraction, leading to the formation of new donor–acceptor chromophores. This synthesis involves the reaction with amines, and the structures have been determined through X-ray crystallographic analysis (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Heterocyclic Chemistry

  • Imidazolyl Derivatives and Thiochromones : The compound has been used in creating imidazolyl derivatives of the thiochroman ring. The synthesis process involves reacting with secondary amines to produce 3-amino-thiochromones. These compounds can be further modified to create various derivatives, like thiochromanols and thiochromenes (Cozzi & Pillan, 1988).

Insecticidal Activity

  • Synthesis and Evaluation for Insecticidal Properties : A study focused on the synthesis of 4-(aminomethyl)-2H-1-benzothiopyran-2-ones and related compounds, evaluating their insecticidal activity. It was found that introducing an aminomethyl group to thiocoumarin significantly improved activity against certain insects (Nakazumi, Kobara, & Kitao, 1992).

Pharmacological Research

  • Pharmacological Evaluation : In pharmacological contexts, derivatives of this compound have been prepared and evaluated for their effects on rat uterus, rat aortic rings, and rat pancreatic β-cells. Notably, some compounds displayed strong myorelaxant activity, with particular efficacy observed in compounds containing a bromine atom at the 6-position of the dihydrobenzopyran ring (Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012).

Synthesis of Heterocyclic Compounds

  • Novel Heterocyclic Compound Synthesis : The compound has been used in the novel synthesis of heterocyclic compounds, demonstrating its versatility and applicability in organic chemistry. This includes the creation of various derivatives through reactions with different amines and other agents (Various Authors, 1976-2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-bromo-N-methyl-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10/h2-3,6,9,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMWZOCUPSQHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

CAS RN

1156177-19-3
Record name 6-bromo-N-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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